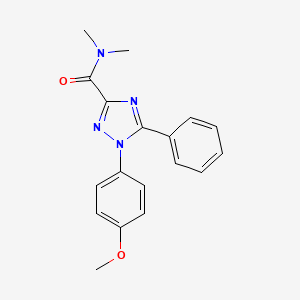

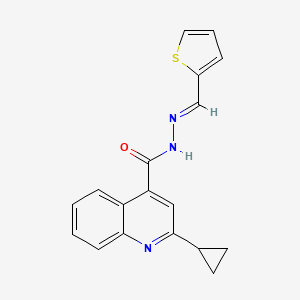

![molecular formula C18H21N3O2 B5541450 1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" and related compounds involves complex organic synthesis techniques. Studies have detailed the preparation of structurally similar piperazine derivatives, highlighting various synthetic routes and modifications to improve potency and selectivity for targeted pharmacological activities. For instance, the synthesis of second-generation (cyanomethyl)piperazines with increased oral activity through modifications on the pyridine derivatives illustrates the complexity and innovation in synthesizing such compounds (Carceller et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine," focuses on understanding the compound's conformation, stereochemistry, and its implications on biological activity. The crystal and molecular structures of related compounds have been determined, showing how molecular conformation affects interaction with biological targets. For example, studies on the crystal structure of 4-methylphenol with piperazine demonstrate the role of hydrogen bonding in molecular stability and interaction (Jin et al., 2001).

Applications De Recherche Scientifique

PAF Antagonists Development :

- Carceller et al. (1993) synthesized and evaluated a second generation of (cyanomethyl)piperazines, including derivatives similar to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", as PAF antagonists. These compounds showed increased oral activity and were evaluated using in vitro and in vivo assays (Carceller et al., 1993).

Kappa-Receptor Agonist Development :

- Naylor et al. (1993) developed 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines, a class related to the compound , as kappa-opioid receptor agonists. These compounds were explored for their potential in pain management (Naylor et al., 1993).

Antitumor Activity in Bis-Indole Derivatives :

- Andreani et al. (2008) reported the synthesis of compounds, including piperazine derivatives, which were tested for antitumor activity. These compounds showed notable activity against certain human cell lines (Andreani et al., 2008).

Study of α7 Nicotinic Acetylcholine Receptor Modulators :

- Clark et al. (2014) investigated a new class of α7 nicotinic acetylcholine receptor modulators based on a similar piperazine scaffold. These compounds were evaluated for their potential in treating inflammatory disorders (Clark et al., 2014).

Discovery of G Protein-Biased Dopaminergics :

- Möller et al. (2017) explored 1,4-disubstituted aromatic piperazines, which include structures akin to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", for their potential as dopamine receptor partial agonists. These compounds were shown to favor activation of G proteins over β-arrestin recruitment (Möller et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPWPCBBQYZFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

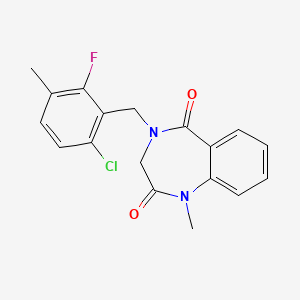

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)